7-Geranyloxy-5-methoxycoumarin
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Overview
Description
7-Geranyloxy-5-methoxycoumarin is a natural coumarin compound with the molecular formula C20H24O4. It is found in the essential oils of various citrus species, such as bergamot and Toddalia asiatica . This compound is known for its diverse biological activities, including antioxidant, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Geranyloxy-5-methoxycoumarin typically involves the reaction of 7-hydroxy-5-methoxycoumarin with geranyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification from natural sources, such as the essential oils of citrus fruits. The process involves steam distillation, followed by chromatographic separation techniques to isolate the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where the geranyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield geranyloxy-5-methoxycoumarin derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
7-Geranyloxy-5-methoxycoumarin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Geranyloxy-5-methoxycoumarin involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating apoptosis-related factors at both protein and gene levels.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Bergamottin: Another coumarin found in citrus essential oils, known for its similar biological activities.
7-Methoxycoumarin: A structurally related compound with similar antioxidant and antibacterial properties.
Uniqueness: 7-Geranyloxy-5-methoxycoumarin is unique due to its specific geranyl and methoxy functional groups, which contribute to its distinct biological activities and chemical reactivity. Its presence in essential oils and its diverse applications in various fields make it a compound of significant interest .
Properties
Molecular Formula |
C20H24O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5-methoxychromen-2-one |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ |
InChI Key |
ORBVONLAJRGOAY-XNTDXEJSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=CC(=O)O2)C(=C1)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C |
Origin of Product |
United States |
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